molecular formula C16H17N7O3S B2836980 N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1396857-83-2

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2836980
CAS No.: 1396857-83-2
M. Wt: 387.42
InChI Key: CPSDTJSFUPLDSP-UHFFFAOYSA-N
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Description

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a pyrimidine ring, a methoxybenzyl group, and a tetrazole moiety. Its unique chemical architecture makes it a candidate for diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached via an etherification reaction, where the pyrimidine intermediate reacts with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxybenzyl)pyrimidin-2-yl)-2-(methylthio)acetamide
  • N-(6-(benzyloxy)pyrimidin-4-yl)-2-(methylthio)acetamide
  • N-(6-(2-methoxyphenyl)pyrimidin-4-yl)-2-(methylthio)acetamide

Uniqueness

Compared to similar compounds, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide stands out due to the presence of the tetrazole moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the methoxybenzyl group may confer unique pharmacokinetic properties, such as improved solubility or metabolic stability.

Properties

IUPAC Name

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c1-23-16(20-21-22-23)27-9-14(24)19-13-7-15(18-10-17-13)26-8-11-5-3-4-6-12(11)25-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSDTJSFUPLDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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